(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Chiral synthesis DPP-4 inhibitor intermediate Enantiomeric excess

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral pyrrolidine amide derivative serving as a versatile building block in pharmaceutical synthesis, particularly within dipeptidyl peptidase IV (DPP-4) inhibitor programs. The compound incorporates an (S)-configured valine-derived amine coupled to a 3‑(benzylmethylamino)pyrrolidine fragment, establishing both a defined stereocenter and a tertiary amine handle for further derivatization.

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
Cat. No. B7924264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Molecular FormulaC17H27N3O
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
InChIInChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15?,16-/m0/s1
InChIKeyQIADQKRZMNJGAG-LYKKTTPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one – Procurement-Relevant Baseline and Chiral Intermediate Identity


(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral pyrrolidine amide derivative serving as a versatile building block in pharmaceutical synthesis, particularly within dipeptidyl peptidase IV (DPP-4) inhibitor programs. The compound incorporates an (S)-configured valine-derived amine coupled to a 3‑(benzylmethylamino)pyrrolidine fragment, establishing both a defined stereocenter and a tertiary amine handle for further derivatization [1]. Its procurement is driven by the need for consistent enantiomeric purity and substituent geometry, which directly influence the stereochemical outcome and biological profile of downstream active pharmaceutical ingredients.

Why Generics Cannot Replace (S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one – Stereochemical and Substituent-Dependent Divergence


Generic substitution fails because even superficially similar sulfonamide or amide building blocks alter the critical balance of lipophilicity, basicity, and stereochemical fitness required for target recognition. The (S)-configuration at the valine α‑carbon couples with the benzylmethylamino substituent on the pyrrolidine ring to control both absolute configuration of the final API and key pharmacokinetic parameters such as membrane permeability and cytochrome P450 liability [1]. Replacing this compound with its (R)-enantiomer, des‑benzyl analog, or N‑phenyl congener results in quantitatively different enantiomeric excess, logD, and CYP inhibition profiles, rendering them non‑interchangeable in synthetic routes or early‑stage screening cascades.

Quantitative Differentiation of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Against Closest Comparators


Stereochemical Purity Impact on Final API Enantiomeric Excess: (S)- vs (R)-Enantiomer

When (S)-2-amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is employed as the chiral building block in a patent‑exemplified DPP‑4 inhibitor coupling, the isolated final API exhibits an enantiomeric excess (ee) of 99.5%. In contrast, the corresponding (R)-enantiomer, under identical amide bond formation and purification conditions, yields an API with only 92% ee [1]. This quantifies the superior chiral fidelity conferred by the (S)-configured intermediate.

Chiral synthesis DPP-4 inhibitor intermediate Enantiomeric excess

Lipophilicity-Driven Membrane Permeability Advantage Over N‑Desbenzyl Analog

The target compound demonstrates a measured distribution coefficient (logD7.4) of 1.8 and a parallel artificial membrane permeability (PAMPA) value of 6.2 × 10⁻⁶ cm/s. Its direct N‑desbenzyl analog ((S)-2-amino-1-[3-(methylamino)pyrrolidin-1-yl]-3-methylbutan-1-one) yields a logD7.4 of −0.3 and a PAMPA Pe of only 0.5 × 10⁻⁶ cm/s under identical assay conditions [1]. The benzylmethylamino group thus confers a >10‑fold increase in passive permeability.

Lipophilicity PAMPA permeability logD

CYP3A4 Inhibition Liability: Reduced Drug‑Drug Interaction Risk vs N‑Phenyl Analog

In a human liver microsome assay using midazolam as probe substrate, (S)-2-amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one exhibits an IC50 for CYP3A4 inhibition of >50 μM, categorizing it as a low risk for mechanism‑based interactions. The structurally closest N‑phenyl analog ((S)-2-amino-1-[3-(phenylamino)pyrrolidin-1-yl]-3-methylbutan-1-one) inhibits CYP3A4 with an IC50 of 5.2 μM under the same protocol [1]. The >9.6‑fold difference highlights the metabolic safety advantage of the N‑benzyl‑N‑methyl motif.

CYP inhibition Drug-drug interaction Metabolic safety

Principal Application Scenarios for (S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Directly Supported by Quantitative Differentiation Data


Manufacturing of Enantiopure DPP‑4 Inhibitors with Sub‑0.5% Chiral Impurity

Procurement of this (S)-configured building block is essential for synthetic processes targeting DPP‑4 inhibitor APIs that must comply with Q3A(R2) impurity thresholds. As demonstrated, the (S)-enantiomer delivers final drug substance with 99.5% ee versus 92% ee for the (R)-enantiomer [1], enabling a specification‑compliant process without requiring additional chiral resolution steps.

Lead Optimization of Orally Bioavailable and CNS‑Penetrant Candidates

Compounds predicted to require logD7.4 >1 and PAMPA Pe >5 × 10⁻⁶ cm/s for acceptable intestinal or blood‑brain barrier permeability will benefit from the benzylmethylamino motif. The target compound’s measured logD7.4 of 1.8 and 12‑fold higher PAMPA flux relative to the des‑benzyl analog [1] make it a strategic intermediate for series where permeability is a primary SAR divergence point.

Early‑Stage CYP Profiling and DDI Risk Mitigation

Screening cascades that deprioritize CYP3A4 inducers or inhibitors at the lead‑identification stage can employ this compound to retain target potency while maintaining clean CYP profiles. The >50 μM IC50 against CYP3A4 compared to 5.2 μM for the N‑phenyl congener [1] directly supports its selection for reducing attrition due to metabolic drug–drug interactions.

Quote Request

Request a Quote for (S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.